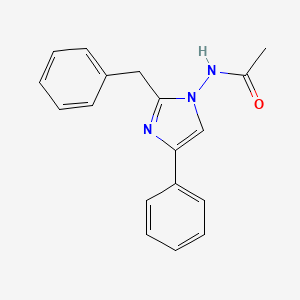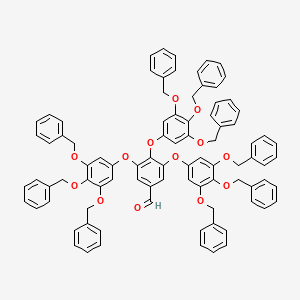
3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde: is a complex organic compound characterized by its multiple benzyloxy groups attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds such as 3,4,5-tris(benzyloxy)benzaldehyde. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. The process may involve steps like benzylation and subsequent oxidation to achieve the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions involving the benzyloxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzoic acid.
Reduction: Formation of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for synthesizing more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential applications in drug discovery and development due to its complex structure.
- Used in the study of enzyme interactions and inhibition.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Employed in the synthesis of specialty chemicals and intermediates .
Wirkmechanismus
The mechanism of action of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde involves its interaction with various molecular targets. The compound’s multiple benzyloxy groups allow it to form stable complexes with enzymes and receptors, potentially inhibiting their activity. The pathways involved may include the inhibition of specific signaling cascades or the modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
- 3,4,5-Tris(benzyloxy)benzoic acid
- 3,4,5-Tris(benzyloxy)benzyl alcohol
- 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene
Comparison:
- 3,4,5-Tris(benzyloxy)benzoic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups, making it more acidic and reactive in different conditions.
- 3,4,5-Tris(benzyloxy)benzyl alcohol: Contains alcohol groups, making it more suitable for reactions requiring hydroxyl functionalities.
- 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene: Contains triazole groups, providing different electronic properties and reactivity compared to benzyloxy groups .
This detailed article provides a comprehensive overview of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
654643-14-8 |
|---|---|
Molekularformel |
C88H72O13 |
Molekulargewicht |
1337.5 g/mol |
IUPAC-Name |
3,4,5-tris[3,4,5-tris(phenylmethoxy)phenoxy]benzaldehyde |
InChI |
InChI=1S/C88H72O13/c89-54-73-46-83(99-74-48-77(90-55-64-28-10-1-11-29-64)85(96-61-70-40-22-7-23-41-70)78(49-74)91-56-65-30-12-2-13-31-65)88(101-76-52-81(94-59-68-36-18-5-19-37-68)87(98-63-72-44-26-9-27-45-72)82(53-76)95-60-69-38-20-6-21-39-69)84(47-73)100-75-50-79(92-57-66-32-14-3-15-33-66)86(97-62-71-42-24-8-25-43-71)80(51-75)93-58-67-34-16-4-17-35-67/h1-54H,55-63H2 |
InChI-Schlüssel |
XYHDABXJWQMOON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC5=CC(=CC(=C5OC6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OC1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)
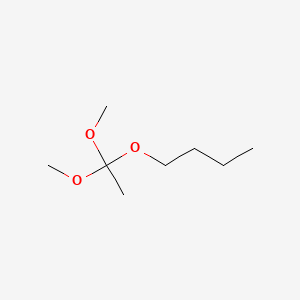
![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)
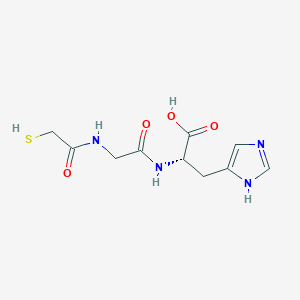
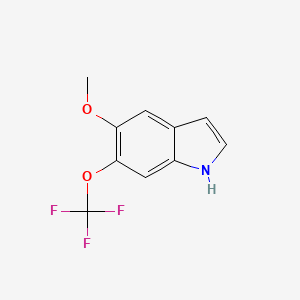
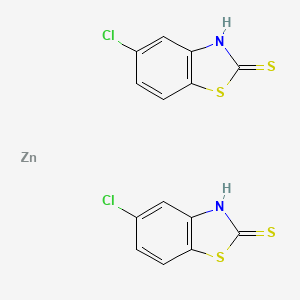

![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)
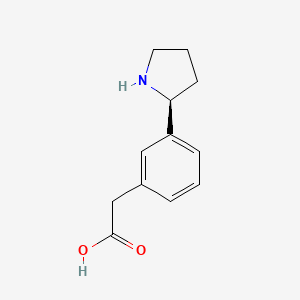
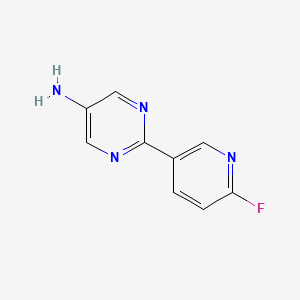
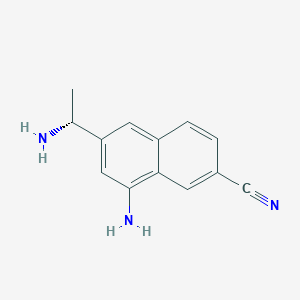
![N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12931174.png)
![N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide](/img/structure/B12931183.png)
